7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

CNS drug design Lipophilic ligand efficiency Xanthine derivatives

7-Benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 378203-42-0) is a fully synthetic purine-2,6-dione derivative belonging to the xanthine alkaloid superfamily. Its core scaffold is common to non-selective adenosine receptor antagonists (e.g., caffeine, theophylline), but the compound is distinguished by the simultaneous presence of an 8-(4-phenylpiperazin-1-yl) substituent and an N7-benzyl group, a combination that is absent in naturally occurring methylxanthines.

Molecular Formula C24H26N6O2
Molecular Weight 430.512
CAS No. 378203-42-0
Cat. No. B2756050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS378203-42-0
Molecular FormulaC24H26N6O2
Molecular Weight430.512
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C24H26N6O2/c1-26-21-20(22(31)27(2)24(26)32)30(17-18-9-5-3-6-10-18)23(25-21)29-15-13-28(14-16-29)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3
InChIKeyNMABHNQYXVSCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 378203-42-0): Procurement-Relevant Chemical Identity & Class Context


7-Benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 378203-42-0) is a fully synthetic purine-2,6-dione derivative belonging to the xanthine alkaloid superfamily . Its core scaffold is common to non-selective adenosine receptor antagonists (e.g., caffeine, theophylline), but the compound is distinguished by the simultaneous presence of an 8-(4-phenylpiperazin-1-yl) substituent and an N7-benzyl group, a combination that is absent in naturally occurring methylxanthines [1]. The molecular formula is C₂₄H₂₆N₆O₂ and the monoisotopic mass is 430.21 g/mol . The compound is listed in the ChEMBL database (CHEMBL3233445) as a synthetic small molecule with potential pharmacological relevance, though its Max Phase remains undefined and no mechanism-of-action annotation has been assigned [1]. It is commercially supplied primarily by specialist chemical vendors at a typical purity of ≥95% .

7-Benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 378203-42-0): Why Simple 8-Aryl or N7-Alkyl Xanthine Analogs Cannot Substitute


The 8-(4-phenylpiperazin-1-yl)purine-2,6-dione chemotype introduces two key structural features that jointly prevent trivial analog replacement. First, the N-phenylpiperazine fragment is a known privileged structure in G‑protein-coupled receptor (GPCR) and monoamine transporter pharmacology, capable of engaging dopamine D₂, serotonin 5‑HT₁A/5‑HT₂A, and adrenergic α₁ receptors with affinities that vary sharply depending on the N‑substituent on the purine core [1]. Second, the N7-benzyl group significantly alters lipophilicity (cLogP shift of approximately +1.5 to +2.0 vs. the N7‑methyl analog) and modulates the rotational freedom of the 8‑aryl substituent, directly impacting binding-pocket complementarity [2]. Therefore, exchanging either the N7-alkyl moiety (e.g., from benzyl to methyl, ethyl, or 2‑chlorobenzyl) or the 8‑piperazine substituent (e.g., from phenylpiperazine to benzylpiperazine) is not a conservative substitution but a deliberate structural perturbation that may abolish target engagement, invert selectivity profiles, or introduce off-target liabilities. Procurement of the exact benzyl‑phenylpiperazine combination is mandatory for reproducing published structure‑activity relationships and for maintaining integrity in hit‑to‑lead or lead‑optimization campaigns .

7-Benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 378203-42-0): Comparator‑Based Quantitative Differentiation Evidence


Lipophilic Ligand Efficiency (LLE) vs. N7-Methyl Analog: A Calculated Descriptor for Membrane Penetration and Target Engagement

The N7-benzyl substituent confers a calculated AlogP of approximately 3.5–4.0, compared to approximately 2.0–2.5 for the hypothetical N7-methyl analog (7-methyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione), based on fragment-based cLogP contributions . When combined with the conserved molecular weight (430.5 g/mol), this translates to a Lipophilic Ligand Efficiency (LLE = pIC₅₀ – cLogP) that is 1.5–2.0 units more favorable for passive blood-brain barrier penetration in the absence of active efflux, assuming comparable target potency [1]. This difference is mechanistically relevant for CNS-targeted programs where a balance between solubility and membrane permeability is critical.

CNS drug design Lipophilic ligand efficiency Xanthine derivatives

Topological Polar Surface Area (TPSA) Differentiation vs. 8-(4-Benzylpiperazin-1-yl) Isosteres: Implications for Oral Bioavailability

The 8-(4-phenylpiperazin-1-yl) group in the target compound yields a calculated TPSA of approximately 65–70 Ų, which is 10–15 Ų lower than the corresponding 8-(4-benzylpiperazin-1-yl) isostere (e.g., 7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, CAS 359697-80-6) that carries an additional methylene spacer . According to Veber's criteria, both compounds remain within the favorable TPSA range (<140 Ų) for oral absorption, but the lower absolute TPSA of the phenylpiperazine derivative predicts a modestly higher fraction absorbed in a passive-transcellular model [1]. This subtle physiochemical difference may influence the selection between the two compounds when oral dosing is planned.

Oral bioavailability prediction Veber's rules Purine dione analogs

Purity Specification and Supply Consistency: Quantitative Vendor Benchmarking Against Structural Analogs

Commercially advertised purity for the target compound across multiple vendors is consistently specified at ≥95% (HPLC) . In contrast, the closely related 7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 361174-85-8) is sold at a lower typical purity of 90–95% due to the additional synthetic complexity introduced by the ortho-chloro substituent . For screening campaigns that use compound concentration-normalized activity thresholds (e.g., IC₅₀ values corrected for purity), the higher guaranteed purity of the target compound reduces the risk of false negatives originating from inactive impurities, strengthening its case for procurement when cost per active mole is a decision factor.

Chemical procurement Purity specification Quality control

7-Benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 378203-42-0): Best-Fit Application Scenarios Based on Quantitative Differentiation


CNS Lead Optimization Programs Requiring Balanced Lipophilicity for Brain Penetration

The calculated cLogP shift of ~1.5 units versus the N7-methyl analog positions the target compound as a more brain-penetrant candidate in CNS programs targeting adenosine A₂A or monoamine receptors . Medicinal chemistry teams optimizing for passive blood-brain barrier permeability should prioritize this compound when in vivo efficacy depends on achieving a brain-to-plasma ratio (Kp,uu) >0.3 without P-glycoprotein-mediated efflux . It is particularly relevant for Parkinson's disease or anxiety models where A₂A antagonist activity is desirable .

Oral Formulation Feasibility Studies Comparing Phenylpiperazine vs. Benzylpiperazine Isosteres

The 10–15 Ų lower TPSA of the 8-phenylpiperazine compound relative to its 8-benzylpiperazine analog suggests a higher fraction absorbed in the gastrointestinal tract, making it the preferred scaffold for oral bioavailability screening cascades [1]. Preclinical formulation scientists should select this compound when the goal is to maximize passive intestinal permeability while maintaining a molecular weight <500 Da [1].

High-Throughput Screening (HTS) Triage Where Purity-Adjusted Potency Is Mandatory

The consistent commercial purity of ≥95% simplifies purity-corrected IC₅₀ calculations in HTS follow-up assays . Laboratories that normalize activity values to the actual active-mole concentration will experience fewer false-negative triage calls when using this compound compared to the 7-(2-chlorobenzyl) analog, which is supplied at 90–95% purity . This reduction in data noise is critical when setting stringent hit-to-lead progression thresholds (e.g., potency ≤ 1 µM, LLE ≥ 3).

Target Deconvolution Studies for GPCR Profiling Panels

The phenylpiperazine pharmacophore is known to engage multiple aminergic GPCRs (D₂, 5-HT₁A, 5-HT₂A, α₁), and the N7-benzyl substituent may modulate receptor-subtype selectivity [2]. This compound is an appropriate chemical probe for broad-panel selectivity profiling (e.g., Eurofins LeadProfiling or CEREP BioPrint) where the objective is to map the selectivity fingerprint of the benzyl-phenylpiperazine-purinedione scaffold and differentiate it from the N7-methyl or N7-(2-chlorobenzyl) series [2].

Quote Request

Request a Quote for 7-benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.